2,5-Bis(trifluoromethyl)benzene-1,4-diol
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Overview
Description
2,5-Bis(trifluoromethyl)benzene-1,4-diol is an organic compound characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene using a palladium-catalyzed coupling reaction . The hydroxylation step can be achieved through various methods, including the use of strong oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)benzene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones with trifluoromethyl substituents.
Reduction: Dihydroxy derivatives with reduced trifluoromethyl groups.
Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
2,5-Bis(trifluoromethyl)benzene-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,5-Dihydroxybenzene: Lacks trifluoromethyl groups, resulting in different chemical properties and applications.
4-Methylcatechol: Contains methyl and hydroxyl groups but lacks trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness: 2,5-Bis(trifluoromethyl)benzene-1,4-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the hydroxyl groups provide sites for hydrogen bonding and further chemical modification. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2,5-Bis(trifluoromethyl)benzene-1,4-diol is a fluorinated aromatic compound with significant biological activity. Its structure features two trifluoromethyl groups and two hydroxyl groups on a benzene ring, contributing to its unique electronic properties and reactivity. This article reviews the biological activities of this compound, focusing on antimicrobial properties, potential anticancer effects, and interactions with biological macromolecules.
- Molecular Formula : C₈H₆F₆O₂
- Molecular Weight : Approximately 214.11 g/mol
- Structure :
- The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which are crucial for biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity Summary
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Candida albicans | 250 µg/mL | Moderate |
Aspergillus niger | 32 µg/mL | High |
Escherichia coli | 125 µg/mL | Moderate |
Bacillus cereus | 8 µg/mL | Very High |
Studies show that the compound demonstrates higher activity against Aspergillus niger and Bacillus cereus compared to Candida albicans and Escherichia coli . The observed antimicrobial effects are attributed to the structural features that facilitate interaction with microbial membranes.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar trifluoromethyl substitutions have been documented to inhibit various cancer cell lines.
Case Studies
- Inhibition of Cancer Cell Growth : In vitro studies indicate that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action : The proposed mechanisms include interference with DNA binding and modulation of signaling pathways involved in cell proliferation .
Interaction with Biological Macromolecules
This compound has shown significant interactions with proteins and nucleic acids:
- Docking Studies : Molecular docking studies suggest that the compound can bind effectively to target proteins involved in microbial resistance and cancer progression.
- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with active sites on enzymes or receptors, enhancing its biological efficacy .
Properties
CAS No. |
203579-41-3 |
---|---|
Molecular Formula |
C8H4F6O2 |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
2,5-bis(trifluoromethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2,15-16H |
InChI Key |
VJCAQPWYUVNXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
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